2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one typically involves the formation of the pyridazinone core followed by the introduction of the boronate ester group. One common method involves the reaction of 2-methylpyridazin-3(2H)-one with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyridazinone core can be reduced under specific conditions.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyridazinone derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-fibrotic properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in various biochemical assays and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridazin-3(2H)-one: Lacks the boronate ester group.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one: Lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one is unique due to the presence of both the methyl group and the boronate ester group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H17BN2O3 |
---|---|
Molecular Weight |
236.08 g/mol |
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-7-9(15)14(5)13-8/h6-7H,1-5H3 |
InChI Key |
SOZKIOYKGZPDKP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=O)C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.